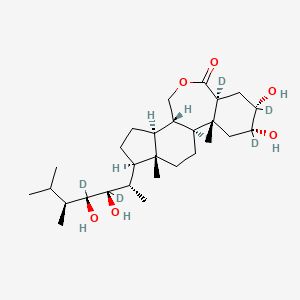
Brassinolide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brassinolide-d5 is a deuterated form of brassinolide, a prominent member of the brassinosteroids family. Brassinosteroids are a class of polyhydroxylated steroidal plant hormones that play a crucial role in plant growth and development. Brassinolide, the first brassinosteroid to be isolated, was discovered in 1979 from Brassica napus pollen. This compound is used primarily in scientific research due to its stable isotopic labeling, which aids in the study of brassinosteroid biosynthesis and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of brassinolide-d5 involves the incorporation of deuterium atoms into the brassinolide molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of brassinolide in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves multi-step organic synthesis. The process begins with the extraction of brassinolide from plant sources, followed by its chemical modification to introduce deuterium atoms. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and isotopic labeling of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Brassinolide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form brassinosteroid derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions involve the replacement of specific functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various brassinosteroid analogs and derivatives, which are used to study the structure-activity relationships and biological functions of brassinosteroids.
Wissenschaftliche Forschungsanwendungen
Brassinolide-d5 has a wide range of scientific research applications, including:
Chemistry: It is used as a tracer in studies of brassinosteroid biosynthesis and metabolism.
Biology: this compound helps in understanding the role of brassinosteroids in plant growth, development, and stress responses.
Medicine: Research has shown that brassinosteroids, including this compound, have potential anticancer, antiviral, and antibacterial properties.
Industry: this compound is used in agricultural research to develop new plant growth regulators and improve crop yields.
Wirkmechanismus
Brassinolide-d5 exerts its effects through a receptor kinase-mediated signal transduction pathway. The brassinosteroid receptor, BRI1, located on the cell surface, binds to this compound, initiating a phosphorylation cascade. This cascade involves the activation of brassinosteroid-signaling kinases and the dephosphorylation of transcription factors such as BES1 and BZR1. These transcription factors then enter the nucleus and regulate the expression of target genes involved in plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Brassinolide-d5 is unique due to its deuterium labeling, which distinguishes it from other brassinosteroids. Similar compounds include:
Brassinolide: The non-deuterated form of brassinolide.
Castasterone: Another naturally occurring brassinosteroid with similar biological activities.
24-Epibrassinolide: A synthetic analog of brassinolide with enhanced stability and activity.
This compound’s stable isotopic labeling makes it particularly valuable for research applications, allowing for precise tracking and analysis of brassinosteroid pathways and functions.
Eigenschaften
Molekularformel |
C28H48O6 |
|---|---|
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5,7-trideuterio-15-[(2S,3R,4R,5S)-3,4-dideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |
InChI |
InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16-,17-,18+,19-,20-,21+,22-,23+,24+,25+,27+,28+/m0/s1/i21D,22D,23D,24D,25D |
InChI-Schlüssel |
IXVMHGVQKLDRKH-GAJGIZDESA-N |
Isomerische SMILES |
[2H][C@]12C[C@]([C@](C[C@@]1([C@H]3CC[C@]4([C@H]([C@@H]3COC2=O)CC[C@@H]4[C@H](C)[C@]([2H])([C@@]([2H])([C@@H](C)C(C)C)O)O)C)C)([2H])O)([2H])O |
Kanonische SMILES |
CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





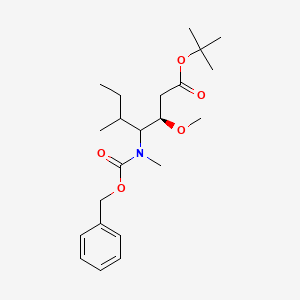

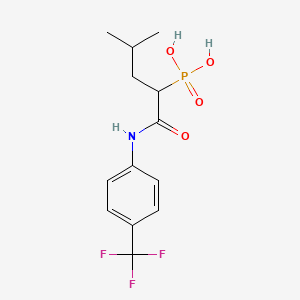
![[Ala28]-|A Amyloid(25-35)](/img/structure/B12373348.png)
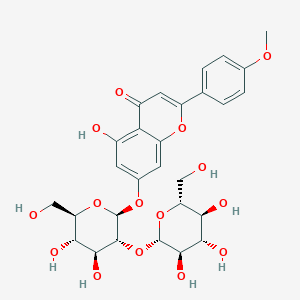
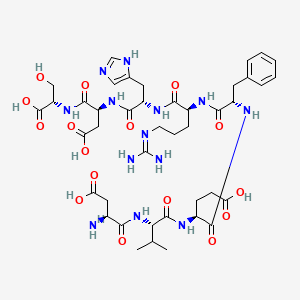
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
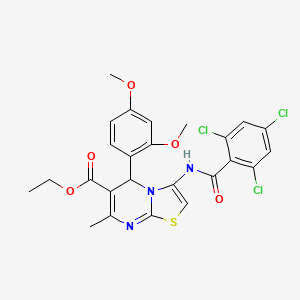
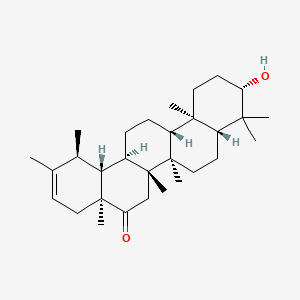
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

